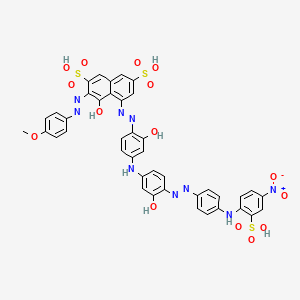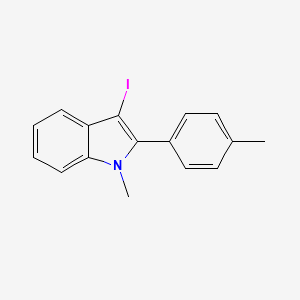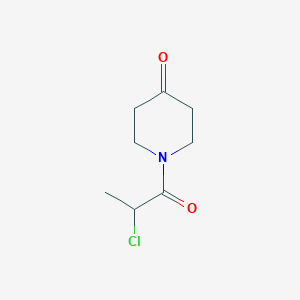
1-(2-Chloropropanoyl)piperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloropropanoyl)piperidin-4-one is a chemical compound that belongs to the class of piperidinones Piperidinones are derivatives of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
準備方法
The synthesis of 1-(2-Chloropropanoyl)piperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of piperidin-4-one with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-(2-Chloropropanoyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanoyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(2-Chloropropanoyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in developing new drugs, particularly those targeting neurological disorders and infectious diseases.
作用機序
The mechanism of action of 1-(2-Chloropropanoyl)piperidin-4-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives .
類似化合物との比較
1-(2-Chloropropanoyl)piperidin-4-one can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)carbonylpiperidin-4-one: This compound has a similar structure but with a phenyl group instead of a propanoyl group.
Piperidin-4-one: The parent compound without the chloropropanoyl group.
1-(2-Fluoropropanoyl)piperidin-4-one: A fluorinated analog that may have different physicochemical properties and biological effects due to the presence of the fluorine atom.
特性
CAS番号 |
78440-44-5 |
|---|---|
分子式 |
C8H12ClNO2 |
分子量 |
189.64 g/mol |
IUPAC名 |
1-(2-chloropropanoyl)piperidin-4-one |
InChI |
InChI=1S/C8H12ClNO2/c1-6(9)8(12)10-4-2-7(11)3-5-10/h6H,2-5H2,1H3 |
InChIキー |
LGBPSXRRLAULMX-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCC(=O)CC1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


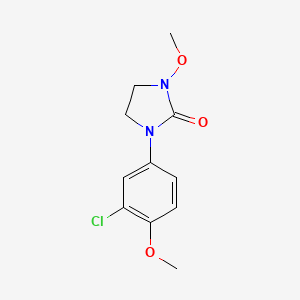
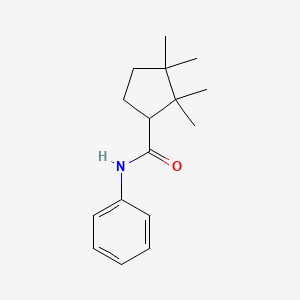

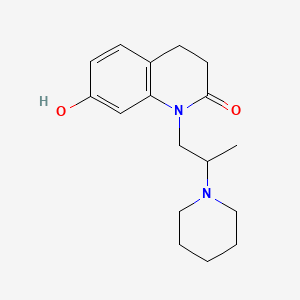
![3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B13793529.png)
![[[(Aminocyclohexyl)amino]methyl]phenol](/img/structure/B13793531.png)
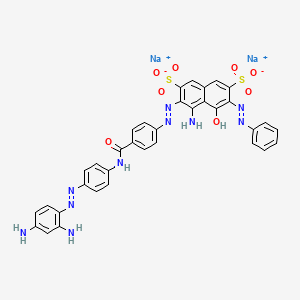
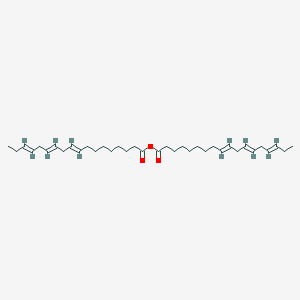

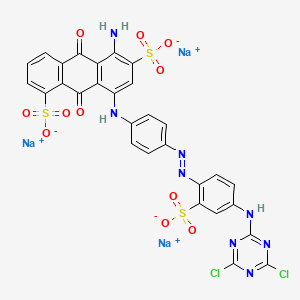
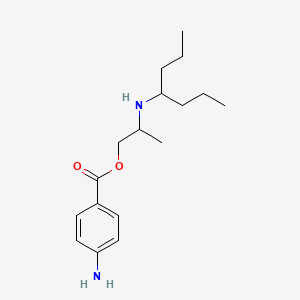
![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)
